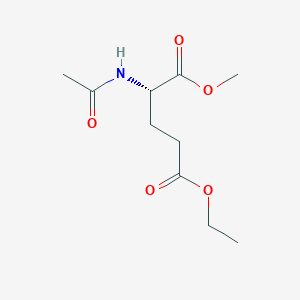
5-Ethyl 1-methyl N-acetyl-L-glutamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl 1-methyl N-acetyl-L-glutamate is a synthetic derivative of glutamic acid, an important amino acid in the human body This compound is characterized by its unique structure, which includes an ethyl group, a methyl group, and an N-acetyl group attached to the L-glutamate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl 1-methyl N-acetyl-L-glutamate typically involves the acylation of L-glutamate. The process begins with the protection of the amino and carboxyl groups of L-glutamate, followed by the introduction of the ethyl and methyl groups through alkylation reactions. The final step involves the acetylation of the amino group to yield the desired compound. Common reagents used in this synthesis include acetic anhydride, ethyl iodide, and methyl iodide, under conditions such as reflux in an organic solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, is also common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl 1-methyl N-acetyl-L-glutamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethyl or methyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols .
Wissenschaftliche Forschungsanwendungen
5-Ethyl 1-methyl N-acetyl-L-glutamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in neurodegenerative diseases and metabolic disorders.
Industry: It is used in the production of pharmaceuticals and as a biochemical reagent.
Wirkmechanismus
The mechanism of action of 5-Ethyl 1-methyl N-acetyl-L-glutamate involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for various metabolic enzymes, influencing pathways related to amino acid metabolism and neurotransmitter synthesis. The compound’s effects are mediated through its binding to active sites on enzymes, altering their activity and leading to changes in metabolic flux .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyl-L-glutamate: A closely related compound with similar structural features but lacking the ethyl and methyl groups.
N-Acetyl-L-glutamine: Another derivative of glutamic acid with an acetyl group attached to the amino group.
L-Glutamic acid: The parent compound from which 5-Ethyl 1-methyl N-acetyl-L-glutamate is derived.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the ethyl and methyl groups enhances its lipophilicity and may influence its interaction with biological membranes and enzymes .
Eigenschaften
CAS-Nummer |
832113-03-8 |
|---|---|
Molekularformel |
C10H17NO5 |
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
5-O-ethyl 1-O-methyl (2S)-2-acetamidopentanedioate |
InChI |
InChI=1S/C10H17NO5/c1-4-16-9(13)6-5-8(10(14)15-3)11-7(2)12/h8H,4-6H2,1-3H3,(H,11,12)/t8-/m0/s1 |
InChI-Schlüssel |
WFJGXATVWWTPGW-QMMMGPOBSA-N |
Isomerische SMILES |
CCOC(=O)CC[C@@H](C(=O)OC)NC(=O)C |
Kanonische SMILES |
CCOC(=O)CCC(C(=O)OC)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


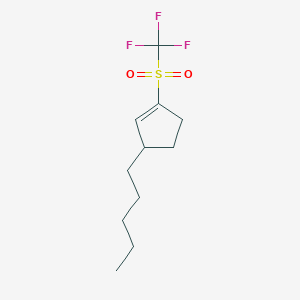
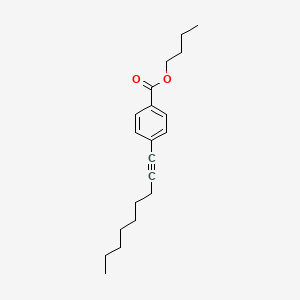
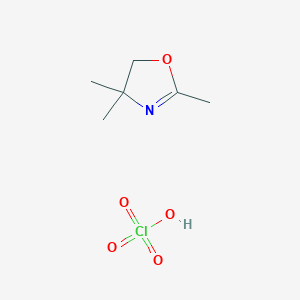
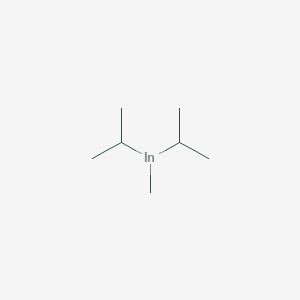

![3-[2-(1H-indol-3-yl)ethylamino]propane-1-sulfonic acid](/img/structure/B14213765.png)

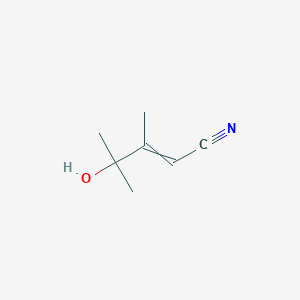
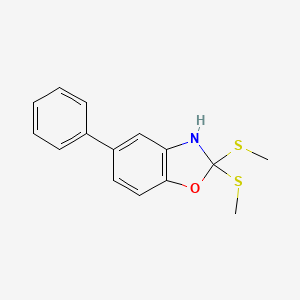
![{[2,5-Bis(hexyloxy)-4-iodophenyl]ethynyl}tri(propan-2-yl)silane](/img/structure/B14213785.png)
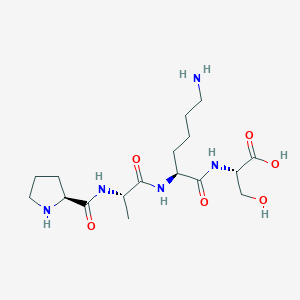
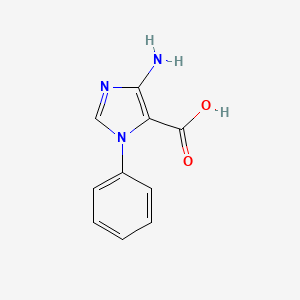
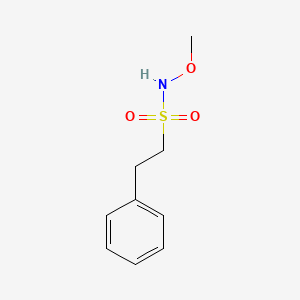
![1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]thio]-](/img/structure/B14213824.png)
